

2-Propyl-Substituted Oxazole Methanol Building Blocks

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Compound of Interest

Compound Name: (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanol

CAS No.: 1803589-54-9

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Synthetic Architectures & Medicinal Chemistry Applications[1]

Executive Summary

The 2-propyl-substituted oxazole methanol scaffold represents a critical "linker-warhead" configuration in modern fragment-based drug discovery (FBDD).[1] Unlike simple methyl or phenyl analogs, the 2-propyl group introduces a specific lipophilic vector (

chain) that often occupies hydrophobic pockets (e.g., GPCR allosteric sites) without incurring the metabolic liability of extensive aromatic systems. Simultaneously, the methanol (hydroxymethyl) moiety at the C4 or C5 position serves as a versatile synthetic handle, allowing for rapid diversification into aldehydes, halides, ethers, or amines.

This guide details the synthetic construction, physicochemical rationale, and experimental protocols for generating and utilizing 2-propyl-4-oxazolemethanol (and its regioisomers) as high-value building blocks.[1]

Part 1: Structural Significance & Medicinal Chemistry Utility[2]

1.1 The "Propyl Effect" in Ligand Design

In medicinal chemistry, the transition from a methyl (

) to a propyl (

) substituent is rarely trivial. It drastically alters the physicochemical profile:

- **Lipophilicity (ClogP):** The addition of a propyl chain increases ClogP by approximately +1.0 to +1.2 units compared to a methyl group. This is critical for penetrating the blood-brain barrier (BBB) or adjusting permeability in cellular assays.
- **Steric Occlusion:** The 2-propyl group provides a "flexible bulk." Unlike a rigid phenyl ring, the propyl chain can adopt multiple conformations (*gauche/anti*) to fit into narrow hydrophobic channels within a binding pocket.
- **Metabolic Stability:** While benzylic positions are prone to rapid P450 oxidation, the terminal methyl of a propyl chain is generally more robust, though oxidation remains a consideration.

1.2 The Oxazole Core as a Bioisostere

The 1,3-oxazole ring acts as a non-classical bioisostere for amides and esters. It maintains planarity and accepts hydrogen bonds via the ring nitrogen (

lone pair) but does not act as a hydrogen bond donor. This makes 2-propyl-oxazole-methanol an excellent scaffold for replacing unstable amide linkers in peptide mimetics.[1]

Part 2: Synthetic Strategies (The Core)

The synthesis of 2-propyl-4-oxazolemethanol is most reliably achieved through a convergent modular approach.[1] We prioritize the Hantzsch-type condensation for the ring formation followed by hydride reduction.

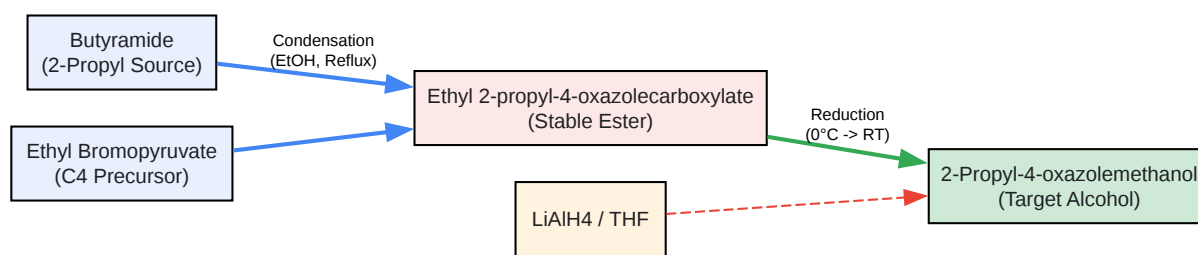
2.1 Primary Route: Condensation & Reduction

This route avoids the harsh conditions of the Robinson-Gabriel cyclodehydration and offers superior regiocontrol for the 2,4-substitution pattern.

- Ring Construction: Condensation of Butyramide (providing the 2-propyl group) with Ethyl Bromopyruvate (providing the C4-carboxylate).
- Functional Group Interconversion: Reduction of the ester to the primary alcohol.

2.2 Visualization of Synthetic Workflow

The following diagram outlines the critical pathway from raw materials to the activated building block.



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Caption: Modular synthesis of 2-propyl-4-oxazolemethanol via Hantzsch condensation and hydride reduction.

Part 3: Detailed Experimental Protocols

3.1 Step 1: Synthesis of Ethyl 2-propyl-1,3-oxazole-4-carboxylate^[1]

- Reagents: Butyramide (1.0 equiv), Ethyl Bromopyruvate (1.1 equiv), Ethanol (anhydrous).
- Mechanism: Nucleophilic attack of the amide oxygen on the alkyl bromide, followed by cyclization and dehydration.

Protocol:

- Dissolve butyramide (10 mmol) and ethyl bromopyruvate (11 mmol) in anhydrous ethanol (20 mL).
- Heat the mixture to reflux () for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Cool to room temperature. The intermediate often crystallizes or can be concentrated.
- Purification: If oil remains, dilute with EtOAc, wash with saturated (to remove HBr byproduct), dry over , and concentrate.
- Yield Target: >75%.

3.2 Step 2: Reduction to 2-Propyl-4-oxazolemethanol[1]

- Critical Control Point: The oxazole ring is generally stable to , but temperature control is vital to prevent over-reduction or ring opening.

Protocol:

- Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
- Solvent: Add anhydrous THF (15 mL) and cool to in an ice bath.
- Reagent Addition: Add (1.0 M in THF, 1.2 equiv) dropwise over 10 minutes.
- Substrate Addition: Dissolve Ethyl 2-propyl-1,3-oxazole-4-carboxylate (5 mmol) in THF (5 mL) and add slowly to the hydride slurry.
- Reaction: Stir at for 30 mins, then warm to Room Temperature (RT) for 1 hour.

- Quenching (Fieser Method):
 - Cool back to
.[2]
 - Add water (
mL = grams of LAH used).
 - Add 15% NaOH (
mL).
 - Add water (
mL).
- Workup: Filter the granular white precipitate through a Celite pad. Concentrate the filtrate.
- Validation:
should show the disappearance of the ethyl ester quartet/triplet and appearance of a singlet (
) around
4.4–4.6 ppm.

Part 4: Functionalization & Reactivity Data[4]

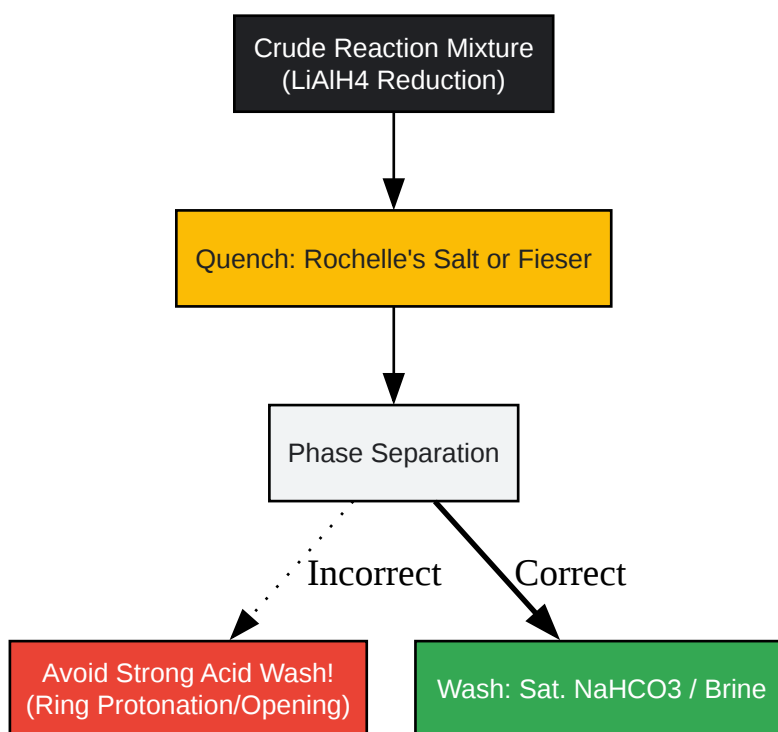
Once synthesized, the 2-propyl-4-oxazolemethanol serves as a pivot point.[1] The table below summarizes key transformations and reagent compatibility.

Transformation	Reagents	Outcome	Medicinal Chemistry Application
Oxidation	Dess-Martin Periodinane or	Aldehyde	Reductive amination to install amine "warheads." ^[1]
Halogenation	or	Alkyl Halide	displacement to create ether/thioether linkages.
Etherification		Ether	Improving metabolic stability (blocking oxidation).
Direct Arylation	, Ar-I	C5-Aryl Oxazole	C-H activation at the C5 position (if unsubstituted). ^[1]

4.1 Decision Logic for Workup

Oxazoles are weak bases (

for conjugate acid). They can be protonated by strong acids but are generally stable in basic workups.



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Caption: Workup decision tree highlighting the acid-sensitivity of the oxazole ring.[1]

Part 5: References

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